Naphthalene-1,2,3,4-13C4

Description

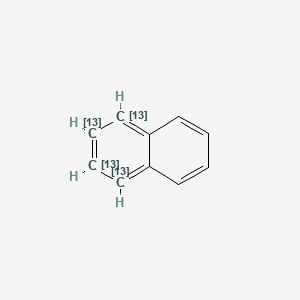

Structure

3D Structure

Properties

IUPAC Name |

naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | naphthalene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Naphthalene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-16-4, 62238-84-0 | |

| Record name | Polynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62238-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020913 | |

| Record name | Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/46 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003% | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/46 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid] | |

CAS No. |

91-20-3 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166IN72UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QJ802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Isotopic Labeling Methodologies for Naphthalene 1,2,3,4 13c4

De Novo Synthetic Strategies for Site-Specific ¹³C Labeling of Naphthalene (B1677914)

The synthesis of naphthalene derivatives with specific isotopic labeling patterns, such as Naphthalene-1,2,3,4-¹³C₄, necessitates de novo construction of the aromatic core. Traditional methods involving the substitution of an existing naphthalene ring are generally unsuitable for this purpose due to challenges in controlling regioselectivity. Current time information in Bangalore, IN.thieme-connect.com Several de novo strategies have been developed that offer the potential for site-specific isotope incorporation.

One of the most powerful and versatile methods for constructing substituted aromatic rings is the Diels-Alder reaction . This [4+2] cycloaddition reaction, followed by an aromatization step, can be adapted for the synthesis of naphthalenes. researchgate.net In the context of Naphthalene-1,2,3,4-¹³C₄, a hypothetical yet chemically sound approach would involve the reaction of a diene labeled with two ¹³C atoms with a dienophile also containing two ¹³C atoms. For instance, the reaction of a [¹³C₂]-1,3-butadiene derivative with a [¹³C₂]-alkyne or alkene, followed by oxidation, would yield the desired labeled naphthalene core. The key challenge lies in the synthesis of the appropriately labeled and substituted precursors.

Another significant strategy involves metal-catalyzed annulation reactions . Palladium-catalyzed reactions, for example, have been employed to synthesize polysubstituted naphthalenes from precursors like 1-bromo-2-vinylbenzene derivatives and internal alkynes. thieme-connect.com Similarly, gallium trichloride (B1173362) has been shown to catalyze the coupling of aryl-substituted alkynes with aldehydes to form highly substituted naphthalenes with excellent regioselectivity. researchgate.net Adapting these methods for Naphthalene-1,2,3,4-¹³C₄ would require the synthesis of starting materials where the specific carbons destined to become C1-C4 of the naphthalene ring are ¹³C-labeled.

More recent and innovative methods include skeletal editing of heterocyclic precursors. A notable example is the nitrogen-to-carbon transmutation of isoquinolines. This strategy uses a ¹³C-labeled phosphonium (B103445) ylide (e.g., ¹³CH₃PPh₃I) to replace the nitrogen atom in an isoquinoline (B145761) ring, thereby forming a naphthalene ring with a ¹³C atom at a specific position. scribd.com While this has been demonstrated for single-label incorporation, a multi-step application or a precursor with multiple nitrogen atoms could theoretically be envisioned for poly-labeling, though it would be a complex synthetic challenge.

Finally, cascade reactions offer an efficient route to 1,2,3,4-tetrasubstituted naphthalenes. For example, a fluoride-induced cascade reaction of lactol silyl (B83357) ethers, prepared from 4-alkynylisocoumarins, can produce naphthalenes with four different substituents in a regioselective manner. nih.gov The successful application of this method to the synthesis of Naphthalene-1,2,3,4-¹³C₄ would depend on the ability to synthesize the 4-alkynylisocoumarin precursor with the necessary ¹³C labels in the alkyne and carbonyl functionalities.

Precursor Selection and Isotopic Incorporation Pathways for Naphthalene-1,2,3,4-¹³C₄

The selection of appropriate ¹³C-labeled precursors is paramount for the successful synthesis of Naphthalene-1,2,3,4-¹³C₄. The cost and availability of isotopically enriched starting materials often dictate the feasibility of a synthetic route. nih.gov Commercially available small molecules are the most common starting points for complex labeled compounds.

For a Diels-Alder based approach, the ideal precursors would be a doubly labeled diene and a doubly labeled dienophile. A plausible pathway could start with the synthesis of [1,4-¹³C₂]-1,3-butadiene and a suitable [1,2-¹³C₂]-dienophile. For example, [1,2-¹³C₂]-acetylene or a derivative could serve as the dienophile. The synthesis of such labeled precursors is non-trivial. For instance, [1,4-¹³C₂]-1,3-butadiene could potentially be synthesized from [1,4-¹³C₂]-1,4-butanediol, which itself can be derived from the reduction of [1,4-¹³C₂]-succinic acid, a more readily available labeled precursor.

An alternative strategy involves building the labeled ring from a single, multi-labeled precursor. A hypothetical but illustrative pathway could involve the synthesis of a [1,2,3,4-¹³C₄]-tetrasubstituted benzene (B151609) derivative which is then annulated to form the second ring. However, controlling the regiochemistry of the annulation to form the desired naphthalene isomer would be a significant challenge.

A more practical approach might leverage known annulation reactions with carefully selected labeled starting materials. For instance, in a cascade reaction starting from a 2-halophenyl ketone, if the four carbons that will form the new ring (C1, C2, C3, C4 of the resulting naphthalene) can be introduced from a single, tetra-labeled building block, the synthesis becomes more convergent. An example could be the reaction of an unlabeled 2-halophenyl ketone with a [¹³C₄]-labeled 1,3-dicarbonyl compound or its equivalent.

The table below outlines potential ¹³C-labeled precursors and the synthetic strategies they could be employed in for the synthesis of Naphthalene-1,2,3,4-¹³C₄.

| Labeled Precursor | Potential Synthetic Strategy | Resulting Labeled Positions |

| [1,4-¹³C₂]-1,3-Butadiene + [1,2-¹³C₂]-Acetylene | Diels-Alder Cycloaddition | C1, C2, C3, C4 |

| [¹³C₄]-Phthalic Anhydride Derivative | Annulation/Reduction/Aromatization | C1, C2, C3, C4 (requires specific isomer) |

| [¹³C₄]-1,3-Dicarbonyl Compound | Cascade reaction with 2-halophenyl ketone | C1, C2, C3, C4 |

| [¹³C₄]-Benzene | Multi-step functionalization and annulation | C5, C6, C7, C8 or mixed |

This table presents hypothetical pathways for illustrative purposes.

Methodologies for Multigram Scale Synthesis of Poly-¹³C-Labeled Naphthalene Derivatives

Scaling up the synthesis of isotopically labeled compounds from milligram to multigram quantities presents unique challenges. These include the high cost of labeled starting materials, the need for high-yielding and robust reaction steps, and often specialized equipment for handling and purification.

For the synthesis of poly-¹³C-labeled naphthalenes, every step in the synthetic sequence must be optimized for maximum yield to conserve the expensive ¹³C isotopes. This often involves a shift towards more robust and scalable reaction conditions. For instance, while many novel catalytic systems are developed on a small scale, their translation to multigram production may require re-optimization of catalyst loading, reaction times, and purification methods. acs.org

One approach to improving scalability is to design convergent synthetic routes where the labeled fragments are introduced as late as possible in the synthesis. This minimizes the number of steps in which the expensive labeled material is handled. Furthermore, purification methods must be efficient and minimize product loss. While chromatography is often used at the lab scale, crystallization or distillation are preferred for larger quantities where applicable.

The table below summarizes key considerations for scaling up the synthesis of poly-¹³C-labeled naphthalene derivatives.

| Consideration | Implication for Multigram Synthesis |

| Cost of Precursors | Synthetic route must be highly efficient with minimal steps after isotope introduction. |

| Reaction Yield | Each step must be optimized to be high-yielding (>90% if possible) to maximize overall yield. |

| Purification | Methods like crystallization or distillation are preferred over chromatography to minimize loss. |

| Robustness | Reactions should be tolerant of minor variations in conditions and scalable without significant loss of performance. |

| Safety | Handling of potentially hazardous reagents at a larger scale requires appropriate engineering controls. |

Regioselective and Stereoselective Considerations in Naphthalene-1,2,3,4-¹³C₄ Synthesis

The synthesis of a specifically substituted isomer like Naphthalene-1,2,3,4-¹³C₄ is fundamentally a problem of regioselectivity. The chosen synthetic strategy must ensure the formation of the 1,2,3,4-substitution pattern over other possible isomers (e.g., 1,2,3,5- or 1,2,4,5-tetrasubstituted naphthalenes).

In Diels-Alder reactions , the regioselectivity is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. For the synthesis of a 1,2,3,4-substituted pattern, the precursors must be designed to favor the desired orientation of addition. While the parent reaction between 1,3-butadiene (B125203) and acetylene (B1199291) is symmetric, the use of substituted derivatives to improve reactivity or facilitate subsequent steps introduces regiochemical considerations.

Metal-catalyzed annulations often offer high levels of regioselectivity. For example, the rhodium-catalyzed coupling of arylboronic acids with internal alkynes can produce 1,2,3,4-tetrasubstituted naphthalenes in good yields. thieme-connect.com The mechanism of these reactions often involves directed C-H activation or specific insertion pathways that lock in the regiochemistry of the final product. Similarly, cascade reactions triggered by the activation of a specific functional group can proceed through a defined sequence of bond formations, leading to a single regioisomer. nih.gov

A selenium-mediated cyclization of β-keto ester substituted stilbenes has also been reported to yield 1,2,3,4-tetrasubstituted naphthalene derivatives. ox.ac.uk This reaction proceeds through a 6-endo cyclization followed by rearrangement, and the specific substitution pattern of the starting stilbene (B7821643) dictates the final arrangement of substituents on the naphthalene core.

Stereoselectivity is not a primary concern for the synthesis of the final aromatic product, Naphthalene-1,2,3,4-¹³C₄. However, it can be a critical factor in the synthesis of intermediates, particularly in cycloaddition reactions where stereoisomeric adducts (endo/exo) may be formed. The relative stereochemistry of these intermediates can influence the ease of the subsequent aromatization step. In most cases, the reaction conditions for aromatization (e.g., heating with an oxidizing agent like DDQ) will eliminate any stereocenters present in the precursor. chinesechemsoc.org

Spectroscopic Characterization and Advanced Nuclear Magnetic Resonance Nmr Studies of Naphthalene 1,2,3,4 13c4

¹³C NMR Chemical Shift Assignments and Structural Elucidation of Naphthalene-1,2,3,4-¹³C₄

The structural elucidation of aromatic compounds is greatly facilitated by ¹³C NMR spectroscopy, which provides direct information about the carbon skeleton. bhu.ac.in In naphthalene (B1677914), the carbon atoms occupy three distinct chemical environments: C1/C4/C5/C8 (alpha-positions), C2/C3/C6/C7 (beta-positions), and C9/C10 (bridgehead or fusion carbons). Due to the molecule's symmetry, unlabeled naphthalene exhibits three signals in its ¹³C NMR spectrum.

For Naphthalene-1,2,3,4-¹³C₄, the isotopic labeling at positions C1, C2, C3, and C4 breaks this symmetry. The ¹³C-labeled carbons will give rise to strong, distinct signals, while the unlabeled carbons at positions C5, C6, C7, C8, C9, and C10 will show signals at their natural abundance intensity (approximately 1.1%). The chemical shifts are influenced by the electronic environment of each carbon nucleus. The alpha-carbons are typically found slightly upfield compared to the beta-carbons, and the quaternary bridgehead carbons are the most deshielded.

The assignment of these chemical shifts can be confirmed using various 1D and 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms with their directly attached or long-range coupled protons. For uniformly ¹³C-labeled molecules, experiments like the Constant-Time HSQC (CT-HSQC) are particularly effective for structural characterization. nih.govresearchgate.net

Table 1: Typical ¹³C NMR Chemical Shifts for the Naphthalene Skeleton Note: Values are approximate and can vary based on solvent and experimental conditions. The labeling in Naphthalene-1,2,3,4-¹³C₄ will primarily affect the intensities and coupling patterns of the C1-C4 signals.

| Carbon Position | Typical Chemical Shift (ppm) | In Naphthalene-1,2,3,4-¹³C₄ |

| C1, C4, C5, C8 (α) | ~128 ppm | ¹³C-labeled (C1, C4) |

| C2, C3, C6, C7 (β) | ~126 ppm | ¹³C-labeled (C2, C3) |

| C9, C10 (quaternary) | ~134 ppm | Natural Abundance |

Analysis of Spin-Spin Coupling Constants in ¹³C-Labeled Naphthalene Systems

Isotopic labeling with ¹³C is essential for the detailed study of carbon-carbon spin-spin coupling constants (J-couplings), which provide valuable information about bonding and molecular geometry. In Naphthalene-1,2,3,4-¹³C₄, the presence of adjacent ¹³C nuclei at positions 1, 2, 3, and 4 allows for the direct measurement of one-bond (¹J_CC), two-bond (²J_CC), and three-bond (³J_CC) coupling constants.

¹J_CC: One-bond couplings are the largest and are sensitive to the hybridization and substitution of the coupled carbon atoms.

²J_CC and ³J_CC: Long-range couplings are transmitted through the bonding network and provide insight into the π-electron system and conformational features. researchgate.net Studies on other ¹³C-labeled naphthalene derivatives have shown that long-range ¹³C-¹³C coupling constants exhibit an alternating effect, suggesting that π-effects are a primary mechanism of transmission. researchgate.net

The two-dimensional INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) is a powerful technique for measuring these ¹³C-¹³C coupling constants, even in natural abundance samples, and can be applied with greater ease to enriched compounds like Naphthalene-1,2,3,4-¹³C₄. scispace.com The analysis of these coupling constants can be correlated with theoretical models like Hückel Molecular Orbital (HMO) theory to interpret electronic structure. scispace.comrsc.org

Table 2: Representative ¹³C-¹³C Spin-Spin Coupling Constants in Naphthalene Derivatives Note: These are typical values; specific constants for Naphthalene-1,2,3,4-¹³C₄ would require experimental measurement.

| Coupling Type | Path | Typical Value (Hz) |

| ¹J_CC | C1-C2 | ~56 Hz |

| ¹J_CC | C1-C9 | ~56 Hz |

| ²J_CC | C1-C3 | ~1-3 Hz |

| ³J_CC | C1-C4 | ~7-9 Hz |

Solid-State ¹³C NMR Investigations of Naphthalene-1,2,3,4-¹³C₄ and its Complexes

Solid-state NMR (ssNMR) spectroscopy provides critical information on the structure, dynamics, and intermolecular interactions of molecules in the solid phase. For Naphthalene-1,2,3,4-¹³C₄, ssNMR can reveal details about its crystal packing and the structure of its molecular complexes. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed. CP enhances the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant protons, while MAS averages out anisotropic interactions to yield high-resolution spectra.

Studies on unlabeled naphthalene and its derivatives in complexes have demonstrated the utility of ssNMR. For instance, wide-line NMR has been used to characterize motional transitions in solid π-π molecular complexes of naphthalene. rsc.org Furthermore, ¹H/²⁹Si CP/MAS NMR has been successfully used to determine the precise location of naphthalene molecules within the framework of zeolites like ZSM-5. researchgate.net The isotopic labeling in Naphthalene-1,2,3,4-¹³C₄ would significantly enhance the sensitivity of such experiments, allowing for more precise distance measurements and characterization of host-guest interactions in its complexes. Investigations of complexes of 1,8-bis(dimethylamino)naphthalene (B140697) have also utilized ¹³C solid-state NMR to probe structural changes upon complex formation. acs.orgacs.orgoup.com

Advanced NMR Techniques for Enhanced Spectroscopic Insights with ¹³C-Labeled Naphthalene

The specific labeling in Naphthalene-1,2,3,4-¹³C₄ makes it an ideal candidate for a range of advanced NMR experiments designed to enhance sensitivity and extract detailed quantum mechanical information.

Polarization Transfer Methods in ¹³C NMR Spectroscopy of Naphthalene-1,2,3,4-¹³C₄

Polarization transfer pulse sequences are designed to overcome the inherently low sensitivity of the ¹³C nucleus by transferring magnetization from the highly abundant and sensitive ¹H nuclei. acs.org Techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer) are fundamental tools in this regard. bhu.ac.in

In the context of Naphthalene-1,2,3,4-¹³C₄, these methods would be used to:

Enhance Signal Intensity: Significantly boost the signals of the labeled carbons (C1-C4), reducing acquisition time and enabling the detection of very small couplings.

Spectral Editing: DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between methine (CH) groups and quaternary carbons. In naphthalene, this would distinguish the protonated labeled carbons from any unlabeled quaternary carbons.

Recent developments have demonstrated the use of polarization transfer in continuous-flow benchtop NMR, a technique that could be applied to monitor reactions involving labeled naphthalene derivatives. acs.org Another approach involves hyperpolarizing naphthalene crystals and then dissolving them to transfer polarization to other molecules in solution via the nuclear Overhauser effect. huji.ac.ild-nb.info

Exploration of Nuclear Singlet States in Isotopically Labeled Naphthalene Derivatives

One of the most exciting applications for specifically labeled molecules like Naphthalene-1,2,3,4-¹³C₄ is the study of long-lived nuclear singlet states. A nuclear singlet state is a quantum state of a pair of coupled spin-1/2 nuclei that is antisymmetric with respect to spin exchange. arxiv.org This state is immune to major relaxation mechanisms, allowing its lifetime (T_S) to be significantly longer than the conventional spin-lattice relaxation time (T₁). nih.govsoton.ac.uk

Research has shown that naphthalene derivatives incorporating an adjacent ¹³C spin pair are excellent systems for supporting long-lived singlet states. nih.govacs.orgacs.orgfigshare.com A key design requirement is a small difference in the chemical shifts of the two ¹³C nuclei, which is crucial for efficiently accessing the singlet order. nih.govacs.org Scientists have successfully synthesized an octa-alkoxy substituted, ¹³C-labeled naphthalene derivative that exhibits a singlet state lifetime exceeding one hour in room-temperature solution. nih.govacs.org This long lifetime provides a way to "store" nuclear hyperpolarization for extended periods, opening doors for applications in studying slow molecular dynamics, weak intermolecular interactions, and potentially in magnetic resonance imaging. nih.govfrontiersin.org The arrangement of four consecutive ¹³C atoms in Naphthalene-1,2,3,4-¹³C₄ provides multiple spin-pair subsystems (C1-C2, C2-C3, C3-C4) that could be explored for the generation and study of these exotic quantum states.

Kinetic Isotope Effect Kie Studies Involving Naphthalene 1,2,3,4 13c4

Theoretical Frameworks for Predicting ¹³C Kinetic Isotope Effects in Naphthalene (B1677914) Reactions

The theoretical prediction of ¹³C kinetic isotope effects in naphthalene reactions is grounded in transition state theory. The KIE is primarily influenced by the changes in vibrational frequencies of the molecule when a ¹²C atom is substituted with a ¹³C atom, particularly at the reacting carbon centers. Heavier isotopes like ¹³C form stronger bonds, leading to lower zero-point vibrational energies. Consequently, more energy is required to break a bond involving ¹³C compared to ¹²C, which can result in a slower reaction rate.

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting ¹³C KIEs for naphthalene reactions. These models calculate the vibrational frequencies of the ground state and the transition state for both the ¹²C- and ¹³C-containing naphthalene molecules. The KIE is then calculated from the partition functions and zero-point energies of the different isotopologues. For complex reactions, such as the oxidation of naphthalene by hydroxyl radicals, these calculations can help to identify rate-limiting steps and the structure of the transition state. The accuracy of these predictions is highly dependent on the chosen functional and basis set within the DFT framework. The comparison between theoretically calculated and experimentally determined KIEs serves as a rigorous test for proposed reaction mechanisms.

Experimental Determination of ¹³C KIEs in Naphthalene Transformation Processes

The experimental determination of ¹³C KIEs in naphthalene transformation processes, such as biodegradation, provides crucial data for understanding the reaction pathways. Microcosm experiments are often employed to study the fractionation of stable carbon isotopes during the degradation of naphthalene under various conditions. As microorganisms preferentially metabolize the lighter ¹²C-naphthalene, the remaining substrate becomes enriched in ¹³C. By measuring the change in the δ¹³C value of the residual naphthalene over time, the carbon isotope enrichment factor (ε) can be determined, which is related to the KIE.

Studies have shown that the extent of carbon isotope fractionation during naphthalene biodegradation varies depending on the environmental conditions (aerobic vs. anaerobic) and the specific microbial consortia involved. scirp.org For instance, under denitrifying anaerobic conditions, a significant enrichment of ¹³C in the remaining naphthalene has been observed. scirp.org In contrast, under sulfate-reducing conditions, the change in δ¹³C can be negligible. scirp.org The use of specifically labeled compounds like Naphthalene-1,2,3,4-¹³C₄ in such experiments would allow for a more direct and precise measurement of the KIE at the labeled positions.

Table 1: Carbon Isotope Fractionation during Naphthalene Biodegradation under Various Conditions

| Condition | % Naphthalene Biodegraded | Initial δ¹³C (‰) | Final δ¹³C (‰) | Enrichment (‰) | Enrichment Factor (ε) | Reference |

|---|---|---|---|---|---|---|

| Aerobic | 95 | -25.5 | -25.1 | 0.4 ± 0.08 | Not Reported | scirp.org |

| Anaerobic (Denitrifying) | 95 | -25.2 | -23.9 | 1.3 ± 0.3 | -0.3 | scirp.org |

| Anaerobic (Unamended) | 65 | -25.2 | -24.5 | 0.7 ± 0.3 | -0.62 | scirp.org |

Mechanistic Elucidation through ¹³C Isotopic Fractionation Analysis of Naphthalene Reactions

The analysis of ¹³C isotopic fractionation is a powerful tool for elucidating the mechanisms of naphthalene reactions. The magnitude of the KIE can provide information about which bonds are broken or formed during the rate-determining step of a reaction. A significant primary ¹³C KIE is expected if a C-C or C-H bond at a labeled carbon position is cleaved in the rate-limiting step. Conversely, a small or negligible KIE suggests that the bond to the labeled carbon is not significantly altered in the transition state.

In the context of anaerobic naphthalene degradation, isotopic fractionation studies have provided insights into the initial activation mechanism. For example, in the carboxylation of naphthalene to 2-naphthoate, a key step in anaerobic degradation, stable isotope fractionation studies have indicated that the cleavage of the C-H bond at the C-2 position is involved in the rate-limiting step. asm.org This is evidenced by a moderate carbon isotope effect and a stronger hydrogen isotope effect. asm.org By using Naphthalene-1,2,3,4-¹³C₄, researchers could specifically probe the KIEs at these positions and further refine the understanding of the enzymatic mechanism of naphthalene carboxylase. asm.org

Apparent Kinetic Isotope Effects (AKIEs) in Enzymatic Dioxygenation of Naphthalene Substrates

Studies on the dioxygenation of naphthalene and related aromatic compounds by enzymes like nitrobenzene (B124822) dioxygenase (NBDO) have shown that ¹³C-AKIEs can vary significantly depending on the substrate and the specific enzyme. acs.org For the dioxygenation of naphthalene by NBDO, a ¹³C-AKIE has been reported, and the values generally fall within a specific range for the dioxygenation of nitroaromatic compounds. acs.org The magnitude of the AKIE can provide information on the "commitment-to-catalysis," which is the ratio of the rate constant for the catalytic step to the net rate constant for all other steps. A low commitment factor allows for the expression of a larger portion of the intrinsic KIE.

Table 2: Apparent ¹³C Kinetic Isotope Effects (¹³C-AKIEs) for the Dioxygenation of Naphthalene and Related Compounds

| Substrate | Enzyme | ¹³C-AKIE Range | Reference |

|---|---|---|---|

| Naphthalene | Naphthalene Dioxygenase | Not specifically reported, but related reactions show a range. |

The use of Naphthalene-1,2,3,4-¹³C₄ would be particularly advantageous in these studies to dissect the position-specific AKIEs and gain a more detailed understanding of the transition state for the enzymatic dihydroxylation of the naphthalene ring.

Metabolic Pathway Elucidation and Biotransformation of Naphthalene 1,2,3,4 13c4

Microbial Degradation Mechanisms of Isotopically Labeled Naphthalene (B1677914) in Bioremediation Contexts

The study of microbial degradation of naphthalene is crucial for developing effective bioremediation strategies. The use of ¹³C-labeled naphthalene allows researchers to trace the fate of carbon atoms from the pollutant into various metabolic products and microbial biomass.

Aerobic Biodegradation Pathways and Metabolite Identification using ¹³C-Naphthalene Tracers

Under aerobic conditions, microorganisms employ oxygen-dependent enzymes to initiate the breakdown of the naphthalene ring. The initial attack is typically catalyzed by a multi-component enzyme system called naphthalene dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.govasm.org Subsequent enzymatic reactions lead to the opening of the aromatic ring and further degradation.

The thermophilic bacterium Bacillus thermoleovorans has been shown to effectively degrade naphthalene at 60°C. nih.gov Using [1-¹³C]naphthalene, researchers have demonstrated that a significant portion of the naphthalene carbon is mineralized to CO₂ (77-82%), while a smaller fraction (17-21%) is incorporated into the bacterial biomass. nih.gov Metabolite analysis using gas chromatography-mass spectrometry (GC-MS) identified several intermediates, including 2,3-dihydroxynaphthalene, 2-carboxycinnamic acid, and phthalic and benzoic acid, indicating a degradation pathway that differs in some aspects from those found in mesophilic bacteria. nih.gov The presence of the ¹³C label in these metabolites confirms that they are derived from the initial naphthalene substrate. nih.gov

Anaerobic Biodegradation Pathways and Intermediate Characterization of Naphthalene-1,2,3,4-¹³C₄

Anaerobic degradation of naphthalene is a more challenging process that occurs in the absence of oxygen. Various anaerobic conditions have been studied, including denitrifying (nitrate-reducing), sulfate-reducing, and methanogenic conditions.

Under denitrifying conditions, pure cultures of bacteria, such as strains closely related to Pseudomonas stutzeri and Vibrio pelagius, have been shown to degrade naphthalene. nih.gov Studies using ¹⁴C-labeled naphthalene have demonstrated that a substantial portion of the label is incorporated into the cell mass (30-50%), with a smaller amount being mineralized. nih.gov

Sulfate-reducing conditions also support naphthalene degradation. Enrichment cultures dominated by bacteria from the genus Desulfotomaculum have been shown to degrade naphthalene. newcastle.edu.aunih.gov One proposed pathway for anaerobic naphthalene degradation involves an initial carboxylation or methylation reaction to activate the molecule for further breakdown. unesp.brresearchgate.net For instance, under sulfate-reducing conditions, the formation of 2-naphthoic acid suggests a carboxylation-initiated pathway. unesp.broup.com

Enzyme Specificity and Isotopic Fractionation during Naphthalene Biotransformation

The initial enzymatic attack on the naphthalene molecule is a critical step that can lead to isotopic fractionation, where a preference for reacting with the lighter isotope (¹²C) over the heavier isotope (¹³C) is observed. This results in an enrichment of ¹³C in the remaining undegraded naphthalene.

Microcosm experiments have shown that the extent of carbon isotope fractionation varies depending on the redox conditions. scirp.org

Aerobic conditions: A small but significant enrichment of ¹³C (δ¹³C increase of 0.4‰ ± 0.08‰) was observed after 95% of the naphthalene was biodegraded. scirp.orgresearchgate.net